Nebentan potassium

Description

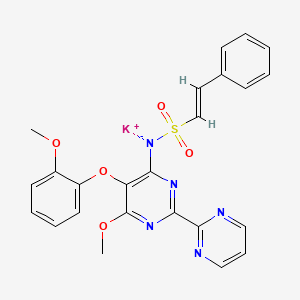

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N5O5S.K/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22;/h3-16H,1-2H3;/q-1;+1/b16-13+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPWEXSDEXIRNG-ZUQRMPMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)/C=C/C4=CC=CC=C4.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20KN5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342005-82-7 |

Source

|

| Record name | Nebentan potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342005827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEBENTAN POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK6K3MDZ98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nebentan Potassium (YM598): A Technical Guide to a Selective Endothelin ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebentan potassium, also known as YM598, is a potent, selective, and orally active non-peptide endothelin ETA receptor antagonist. Developed by scientists at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma), Nebentan emerged from a focused medicinal chemistry effort to improve upon the receptor selectivity of earlier dual ETA/ETB antagonists like Bosentan. The core discovery involved replacing the benzenesulfonamide group of Bosentan with a 2-phenylethenesulfonamide moiety, which significantly increased affinity and selectivity for the ETA receptor subtype. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological characterization of Nebentan potassium, presenting key data and experimental methodologies for the scientific community.

Discovery and Rationale

The development of Nebentan was driven by the therapeutic potential of selectively blocking the endothelin-1 (ET-1) pathway. ET-1 is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB. While ETA receptors, found predominantly on vascular smooth muscle cells, are primarily responsible for vasoconstriction and cell proliferation, ETB receptors have a more complex role, including mediating vasodilation via nitric oxide release from endothelial cells.

The first-generation clinical antagonist, Bosentan, is non-selective, blocking both ETA and ETB receptors. The scientific rationale for developing an ETA-selective antagonist like Nebentan was to achieve targeted inhibition of the vasoconstrictive and proliferative effects of ET-1 while sparing the potentially beneficial vasodilatory and clearance functions of the ETB receptor. Researchers at Yamanouchi Pharmaceutical systematically modified the Bosentan structure, leading to the discovery of the ethenesulfonamide class of antagonists. This effort culminated in the identification of Nebentan ((E)-N-[6-methoxy-5-(2-methoxyphenoxy)[2, 2'-bipyrimidin]-4-yl]-2-phenylethenesulfonamide monopotassium salt) as a lead candidate with high ETA selectivity and favorable oral activity.

Chemical Synthesis of Nebentan Potassium

The synthesis of Nebentan can be achieved through a multi-step process, based on established synthetic routes for this class of bipyrimidine sulfonamides. The following protocol is a representative synthesis.

Detailed Synthesis Protocol

Step 1: Synthesis of the Bipyrimidine Core The synthesis begins with the construction of the 4-amino-6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] intermediate. This is typically achieved through a series of condensation and substitution reactions starting from simpler pyrimidine precursors.

-

React 2-chloropyrimidine with a suitable organometallic pyrimidine species via a cross-coupling reaction (e.g., Stille or Suzuki coupling) to form the bipyrimidine backbone.

-

Introduce the 5-(2-methoxyphenoxy) group via nucleophilic aromatic substitution on a suitably activated bipyrimidine precursor.

-

Perform sequential reactions to install the 6-methoxy and 4-amino groups, often involving chlorination followed by substitution with sodium methoxide and ammonia, respectively.

Step 2: Synthesis of 2-Phenylethenesulfonyl Chloride

-

Start with styrene and react it with a source of sulfuryl chloride under radical initiation (e.g., AIBN or UV light) to produce 2-phenylethenesulfonyl chloride.

-

Purify the resulting sulfonyl chloride by distillation or chromatography.

Step 3: Sulfonamide Coupling Reaction

-

Dissolve the 4-amino-6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] intermediate from Step 1 in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add 2-phenylethenesulfonyl chloride (from Step 2) dropwise to the cooled solution. The molar ratio should be approximately 1.1 equivalents of sulfonyl chloride to 1 equivalent of the amine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Nebentan free base.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Formation of the Potassium Salt

-

Dissolve the purified Nebentan free base in a suitable solvent, such as ethanol or isopropanol.

-

Add one molar equivalent of a potassium salt solution (e.g., potassium hydroxide or potassium tert-butoxide in ethanol) dropwise while stirring.

-

Stir the mixture for 1-2 hours. The potassium salt of Nebentan will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Nebentan potassium as a stable solid.

Mechanism of Action and Signaling Pathway

Nebentan exerts its pharmacological effect by competitively and selectively binding to the endothelin ETA receptor, preventing the endogenous ligand ET-1 from binding and activating the receptor. This blockade inhibits the downstream signaling cascade responsible for vasoconstriction and smooth muscle proliferation.

Activation of the ETA receptor by ET-1 leads to the activation of a Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately causing smooth muscle contraction. By blocking the initial receptor activation, Nebentan prevents this entire cascade.

Caption: Endothelin ETA receptor signaling pathway and point of inhibition by Nebentan.

In-Vitro and In-Vivo Pharmacology

Quantitative Data: Receptor Binding Affinity

The selectivity of Nebentan for the human ETA receptor over the ETB receptor is a key characteristic. The following table summarizes the inhibitory dissociation constants (Ki) and selectivity ratios compared to other well-known endothelin receptor antagonists.[1]

| Compound | Native Human ETA Receptor Ki (nM) | Native Human ETB Receptor Ki (nM) | Selectivity Ratio (ETB Ki / ETA Ki) |

| Nebentan (YM598) | 0.772 | 143 | 222 |

| Atrasentan | 0.0551 | 4.80 | 136 |

| Bosentan | 4.75 | 40.9 | 13.0 |

Data sourced from Sudoh et al., J Cardiovasc Pharmacol, 2004.[1]

In-Vivo Efficacy

In-vivo studies have demonstrated the potent antagonist activity of Nebentan. In pithed rat models, both intravenous and oral administration of Nebentan dose-dependently inhibited the pressor response induced by big endothelin-1, a precursor to ET-1.[1] Notably, while less potent than atrasentan upon intravenous administration, Nebentan's inhibitory effect was comparable when administered orally, suggesting superior pharmacological bioavailability in this model.[1] Further studies have shown its potential to ameliorate conditions like pulmonary hypertension and have effects on the lower urinary tract.[2]

Key Experimental Protocols

Protocol: Radioligand Binding Assay for ETA/ETB Receptors

This protocol outlines the method to determine the binding affinity (Ki) of Nebentan for endothelin receptors, as performed in foundational studies.

-

Tissue/Cell Preparation:

-

ETA Receptors: Culture human coronary artery smooth muscle cells (HCASMC) to confluence. Harvest the cells and prepare a membrane fraction by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation.

-

ETB Receptors: Use a cell line known to express high levels of ETB receptors, such as the human melanoma cell line SK-Mel-28. Prepare a membrane fraction as described above.

-

Protein Quantification: Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

Reaction Mixture: In a 96-well plate, combine the following in a final volume of 250 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4):

-

50 µL of cell membrane preparation (final protein concentration ~5-10 µ g/well ).

-

50 µL of radioligand: [125I]-ET-1 (final concentration ~25 pM).

-

50 µL of competing ligand (Nebentan or other compounds) at various concentrations (e.g., 10-12 M to 10-5 M). For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

-

Incubation: Incubate the plate at 25 °C for 2 hours with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Radioactivity Measurement: Place the filters in scintillation vials and measure the retained radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand.

-

Determine the IC50 value (concentration of ligand that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for the in-vitro radioligand binding assay.

Protocol: In-Vivo Pressor Response in Pithed Rats

This protocol describes the evaluation of ETA receptor antagonism in an in-vivo setting by measuring the inhibition of ET-1-induced blood pressure increase.

-

Animal Preparation:

-

Anesthesia: Anesthetize male Wistar rats (e.g., with pentobarbital sodium, 50 mg/kg, i.p.).

-

Pithing: Pith the rats by inserting a steel rod through the orbit and down the spinal canal to destroy the central nervous system, thus eliminating reflex blood pressure changes.

-

Instrumentation: Cannulate the trachea for artificial respiration. Insert a catheter into the femoral vein for drug administration and another into the carotid artery to measure blood pressure via a pressure transducer.

-

Stabilization: Allow the animal's blood pressure to stabilize before beginning the experiment.

-

-

Experimental Procedure:

-

Antagonist Administration: Administer Nebentan (e.g., 0.1, 0.3, 1 mg/kg) or vehicle either intravenously (i.v.) via the femoral vein catheter or orally (p.o.) by gavage 1 hour before the agonist challenge.

-

Agonist Challenge: Administer an intravenous bolus of big endothelin-1 (e.g., 1 nmol/kg).

-

Blood Pressure Monitoring: Continuously record the arterial blood pressure. Measure the peak increase in mean arterial pressure (MAP) following the big endothelin-1 injection.

-

-

Data Analysis:

-

Calculate the pressor response as the maximum change in MAP from the pre-injection baseline.

-

For each dose of Nebentan, calculate the percentage inhibition of the pressor response compared to the vehicle-treated control group.

-

Determine the ID50 (the dose of antagonist that causes a 50% inhibition of the maximal pressor response) by plotting the percent inhibition against the log of the antagonist dose.

-

References

- 1. Improving the oral bioavailability of tapentadol via a carbamate prodrug approach: synthesis, bioactivation, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute bioavailability of tolvaptan and determination of minimally effective concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Nebentan potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebentan potassium, also known as YM598, is a potent and selective non-peptide endothelin ETA receptor antagonist. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are outlined to facilitate further research and development. This guide is intended to serve as a technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

Nebentan potassium is a synthetic, orally active compound belonging to the sulfonamide class of chemicals. Its systematic IUPAC name is potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide.

Table 1: Chemical and Physicochemical Properties of Nebentan Potassium

| Property | Value | Reference |

| CAS Number | 342005-82-7 | [1] |

| Molecular Formula | C24H20KN5O5S | [1] |

| Molecular Weight | 529.61 g/mol | [1] |

| Canonical SMILES | COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+] | [2] |

| Appearance | Solid (presumed) | |

| Solubility | Soluble in DMSO | [3] |

| Melting Point | Data not available | |

| pKa | Data not available |

Pharmacological Properties

Nebentan potassium is a highly selective antagonist of the endothelin A (ETA) receptor, a key component in the endothelin signaling pathway which plays a critical role in vasoconstriction and cell proliferation.

Table 2: Pharmacological Data for Nebentan Potassium

| Parameter | Value | Species | Assay | Reference |

| Ki (ETA Receptor) | 0.697 nM | Human | Radioligand Binding Assay | |

| Ki (ETB Receptor) | 569 nM | Human | Radioligand Binding Assay | |

| Selectivity (ETB/ETA) | ~816-fold | |||

| IC50 (ET-1 induced Ca2+ mobilization) | 26.2 nM | CHO cells (expressing human ETA) | Intracellular Calcium Assay | |

| IC50 (ET-1 induced Ca2+ mobilization) | 26.7 nM | A10 cells (rat aortic smooth muscle) | Intracellular Calcium Assay |

Pharmacokinetics (ADME)

While specific pharmacokinetic parameters for Nebentan potassium are not extensively published, it is described as an orally active compound, suggesting it possesses reasonable bioavailability. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile. It is anticipated that, like other sulfonamide-based drugs, metabolism may occur in the liver, potentially involving cytochrome P450 enzymes.

Mechanism of Action and Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle cells. The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

This cascade primarily involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of other pathways, ultimately lead to smooth muscle contraction and proliferation.

Nebentan potassium acts as a competitive antagonist at the ETA receptor, preventing the binding of ET-1 and thereby inhibiting this signaling cascade. This leads to vasodilation and a reduction in blood pressure.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Nebentan potassium are not publicly available. The following are representative protocols for key assays used to characterize endothelin receptor antagonists.

Synthesis, Purification, and Analysis

The synthesis of Nebentan potassium likely involves a multi-step process culminating in the formation of the sulfonamide bond and subsequent salt formation. A general approach for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine. Purification of the final compound would likely be achieved through recrystallization or column chromatography. Analytical characterization would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

Nebentan Potassium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebentan potassium, also known as YM598, is a potent and selective non-peptide endothelin ETA receptor antagonist. Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in various cardiovascular and pathological processes. By selectively blocking the ETA receptor, nebentan potassium was investigated for its potential therapeutic effects in conditions associated with elevated ET-1 levels. Although the development of nebentan potassium has been discontinued, a comprehensive understanding of its mechanism of action remains valuable for research in endothelin receptor pharmacology and the development of related antagonists. This guide provides an in-depth overview of the core mechanism of action of nebentan potassium, supported by available quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Selective Endothelin ETA Receptor Antagonism

The primary mechanism of action of nebentan potassium is its competitive and selective antagonism of the endothelin A (ETA) receptor.[1] The endothelin system comprises two main receptor subtypes, ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation upon binding of ET-1.[2][3][4] In contrast, the ETB receptor, found on endothelial cells, is primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.

Nebentan potassium exhibits a high affinity and selectivity for the human ETA receptor over the ETB receptor. This selectivity is crucial as it allows for the inhibition of the detrimental vasoconstrictive and proliferative effects of ET-1 mediated by the ETA receptor, while potentially preserving the beneficial vasodilatory and clearance functions of the ETB receptor.

Signaling Pathway of ETA Receptor Antagonism by Nebentan Potassium

The binding of ET-1 to the G-protein coupled ETA receptor (Gq/11) on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. Nebentan potassium acts by competitively inhibiting this initial binding step. The downstream consequences of this blockade are illustrated in the following diagram.

Quantitative Data

The affinity of nebentan potassium for endothelin receptors has been quantified through in vitro binding assays. The following tables summarize the key binding affinity data for nebentan (YM598) and compares it with other endothelin receptor antagonists.

Table 1: Binding Affinity of Nebentan Potassium for Human Endothelin Receptors

| Compound | Receptor Subtype | Cell Line | Ki (nM) | Selectivity Ratio (ETB/ETA) | Reference |

| Nebentan (YM598) | ETA | Human Coronary Artery Smooth Muscle Cells | 0.772 | 222 | [1] |

| ETB | Human Melanoma Cell Line (SK-Mel-28) | 143 | **** | ||

| Atrasentan | ETA | Human Coronary Artery Smooth Muscle Cells | 0.0551 | 136 | |

| ETB | Human Melanoma Cell Line (SK-Mel-28) | 4.80 | |||

| Bosentan | ETA | Human Coronary Artery Smooth Muscle Cells | 4.75 | 13.0 | |

| ETB | Human Melanoma Cell Line (SK-Mel-28) | 40.9 |

Ki (inhibitory dissociation constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with nebentan potassium are not fully available in the published literature. However, based on the descriptions provided in the cited studies, the following sections outline the general methodologies employed in key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology Overview:

-

Membrane Preparation: Membranes expressing the target receptor (ETA or ETB) were prepared from cultured cells (human coronary artery smooth muscle cells for ETA and SK-Mel-28 melanoma cells for ETB).

-

Incubation: The cell membranes were incubated with a fixed concentration of a radiolabeled endothelin, typically [¹²⁵I]ET-1, and varying concentrations of the unlabeled test compound (nebentan potassium).

-

Separation: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a gamma counter.

-

Data Analysis: The data were used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined. The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Contractility Studies

These experiments assess the functional effect of the antagonist on ET-1-induced muscle contraction in isolated tissues.

Methodology Overview:

-

Tissue Preparation: Tissues from the lower urinary tract (bladder base, urethra, and prostate) were isolated from male rabbits. The tissues were cut into strips and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Tension Recording: The tissue strips were connected to force-displacement transducers to record isometric contractions.

-

Experimental Protocol: After an equilibration period, a cumulative concentration-response curve to ET-1 was generated. In a separate set of experiments, the tissues were pre-incubated with nebentan potassium (at concentrations of 10⁻⁷ to 10⁻⁵ M) before generating the ET-1 concentration-response curve.

-

Data Analysis: The contractile responses were measured, and the effect of nebentan potassium on the ET-1-induced contraction was quantified.

In Vivo Hemodynamic Studies in Pithed Rats

This in vivo model is used to evaluate the cardiovascular effects of a drug in the absence of central nervous system and reflex influences.

Methodology Overview:

-

Animal Preparation: Male Wistar rats were used. The animals were anesthetized, and the brain and spinal cord were mechanically destroyed with a pithing rod, eliminating central and reflex control of the cardiovascular system. The trachea was cannulated for artificial ventilation, and the carotid artery and jugular vein were cannulated for blood pressure measurement and drug administration, respectively.

-

Experimental Protocol: After a stabilization period, nebentan potassium was administered either intravenously or orally. Subsequently, a pressor response was induced by administering an ETA receptor agonist, such as big endothelin-1 (1 nmol/kg).

-

Measurement and Analysis: Arterial blood pressure was continuously monitored. The inhibitory effect of nebentan potassium on the big ET-1-induced pressor response was quantified in a dose-dependent manner.

Pharmacokinetics

Detailed human pharmacokinetic data for nebentan potassium is not publicly available. In vivo studies in rats indicated that nebentan potassium is orally active and possesses good "pharmacological bioavailability," suggesting it is well-absorbed and able to reach its site of action to exert its antagonist effects. However, specific parameters such as Cmax, tmax, half-life, and absolute bioavailability in humans have not been reported in the accessible literature.

Conclusion

Nebentan potassium (YM598) is a highly selective and potent antagonist of the endothelin ETA receptor. Its mechanism of action is centered on the competitive inhibition of ET-1 binding to the ETA receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction and cellular proliferation. In vitro and in vivo studies have demonstrated its efficacy in antagonizing ET-1-mediated effects. While the clinical development of nebentan potassium was halted, the detailed understanding of its pharmacological profile provides a valuable reference for the ongoing research and development of new endothelin receptor antagonists for various therapeutic applications.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity [pubmed.ncbi.nlm.nih.gov]

The Endothelin ETA Receptor Antagonist YM598: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM598 is a potent and selective endothelin ETA receptor antagonist that has been investigated for its therapeutic potential, primarily in the context of prostate cancer. As an orally active agent, YM598 represents a significant area of interest in the development of targeted therapies. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of YM598, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. While clinical trial data on the detailed pharmacokinetics of YM598 remains limited in the public domain, this guide synthesizes the existing preclinical knowledge to inform future research and development efforts.

Pharmacodynamics

The primary mechanism of action of YM598 is the selective blockade of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, exerts its effects through two receptor subtypes: ETA and ETB. In various pathological conditions, including cancer, the ET-1 signaling pathway is often dysregulated. YM598's selectivity for the ETA receptor allows it to specifically inhibit the downstream effects of ET-1 mediated by this receptor, which are implicated in processes such as cell proliferation and vasoconstriction.

In Vitro Binding Affinity

Preclinical studies have demonstrated the high affinity and selectivity of YM598 for the human endothelin ETA receptor. Competitive binding assays have been utilized to determine the inhibitory constants (Ki) of YM598 against both ETA and ETB receptors, often in comparison to other endothelin receptor antagonists such as bosentan and atrasentan.

| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity Ratio (ETB/ETA) |

| YM598 | 0.772 | 143 | ~185 |

| Bosentan | 4.7 | 26 | ~5.5 |

| Atrasentan | 0.051 | 1.9 | ~37 |

Table 1: In vitro binding affinities of YM598 and other endothelin receptor antagonists for human ETA and ETB receptors.

In Vivo Pharmacodynamic Effects

The in vivo pharmacodynamic activity of YM598 has been evaluated in animal models, primarily focusing on its ability to antagonize the physiological effects of endothelin-1. A key experimental model involves the measurement of the pressor response (increase in blood pressure) induced by the administration of big endothelin-1, a precursor to endothelin-1.

| Animal Model | Administration Route | Dose | Effect |

| Pithed Rats | Intravenous | 0.1 - 1 mg/kg | Dose-dependent inhibition of big ET-1-induced pressor response |

| Pithed Rats | Oral | 0.3 - 3 mg/kg | Dose-dependent inhibition of big ET-1-induced pressor response |

Table 2: In vivo pharmacodynamic effects of YM598 on big endothelin-1-induced pressor response in rats.

Signaling Pathway

YM598 exerts its effects by blocking the endothelin ETA receptor, a G-protein coupled receptor (GPCR). The activation of the ETA receptor by its ligand, endothelin-1, initiates a downstream signaling cascade that ultimately leads to various cellular responses, including vasoconstriction and cell proliferation.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of YM598 for the endothelin ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing either human ETA or ETB receptors are prepared from cultured cells (e.g., HEK293 cells transfected with the respective receptor cDNA).

-

Radioligand: A radiolabeled endothelin analog, typically [¹²⁵I]-ET-1, is used as the ligand that binds to the receptors.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (YM598).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand using a technique such as vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of YM598 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Pressor Response Assay

Objective: To evaluate the in vivo antagonist activity of YM598 against endothelin-1-induced pressor effects.

Methodology:

-

Animal Model: Anesthetized and pithed rats are commonly used. The pithing procedure eliminates central nervous system influences on blood pressure.

-

Instrumentation: A catheter is inserted into a carotid artery for continuous blood pressure monitoring, and another is placed in a jugular vein for drug administration.

-

Baseline Measurement: A stable baseline blood pressure is established.

-

YM598 Administration: YM598 is administered either intravenously or orally at various doses.

-

Agonist Challenge: After a predetermined time following YM598 administration, a bolus injection of big endothelin-1 is given to induce a pressor response.

-

Blood Pressure Monitoring: The change in mean arterial pressure is continuously recorded.

-

Data Analysis: The inhibitory effect of YM598 is calculated as the percentage reduction in the pressor response to big endothelin-1 compared to the response in vehicle-treated control animals. Dose-response curves are generated to determine the potency of YM598.

Conclusion

YM598 is a highly potent and selective endothelin ETA receptor antagonist with demonstrated in vitro and in vivo pharmacodynamic activity. Its ability to specifically block the ETA receptor-mediated signaling pathway makes it a compound of significant interest for therapeutic applications where this pathway is implicated, such as in certain cancers. While comprehensive clinical pharmacokinetic data is not yet widely available, the preclinical profile of YM598 provides a strong foundation for its continued investigation and development. Further studies, particularly the publication of results from clinical trials, are needed to fully elucidate its pharmacokinetic properties in humans and to establish a clear pharmacokinetic/pharmacodynamic relationship. This will be crucial for optimizing dosing regimens and ensuring both safety and efficacy in future clinical applications.

Nebivolol: A Technical Deep Dive into its Receptor Binding Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and selectivity of nebivolol, a third-generation beta-blocker. The document focuses on its well-characterized interaction with beta-adrenergic receptors and clarifies its relationship with the endothelin A (ETA) receptor system. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts.

Executive Summary

Nebivolol is a highly selective β1-adrenergic receptor antagonist with a unique vasodilatory effect mediated by nitric oxide (NO). Extensive radioligand binding studies have quantified its high affinity for the β1 receptor compared to the β2 receptor, establishing its favorable cardioselectivity. It is crucial to note that current scientific literature does not support a direct binding interaction between nebivolol and the endothelin A (ETA) receptor. Instead, nebivolol's influence on the endothelin system is understood to be indirect, primarily through its downstream effects on NO bioavailability, which can in turn modulate endothelin-1 (ET-1) levels and activity. This guide presents the available quantitative data for nebivolol's adrenergic receptor binding profile and provides detailed experimental context for these findings.

Nebivolol Binding Affinity and Selectivity for Adrenergic Receptors

Nebivolol is a racemic mixture of two enantiomers, d-nebivolol (S,R,R,R-nebivolol) and l-nebivolol (R,S,S,S-nebivolol). The β1-adrenergic receptor blocking activity primarily resides in the d-enantiomer.[1] The following tables summarize the quantitative data on the binding affinity (Ki) and selectivity of racemic nebivolol and its enantiomers for β1 and β2-adrenergic receptors.

Table 1: Binding Affinity (Ki) of Racemic Nebivolol for β1 and β2-Adrenergic Receptors

| Tissue/Cell Line | Radioligand | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| Human Myocardium | [125I]CYP | 1.4 | 450 | 321 | [2][3] |

| Rabbit Lung | [3H]CGP-12177 | 0.9 | 45 | 50 | [1] |

| Human Myocardium (COS-7 cells) | [125I]-Iodocyanopindolol | - | - | 3 - 4 | [4] |

| CHO cells (human receptors) | - | - | - | 10 |

Table 2: Binding Affinity (Ki) of Nebivolol Enantiomers for β1-Adrenergic Receptors

| Enantiomer | Tissue/Cell Line | Ki (nM) | Comparative Affinity | Reference |

| d-nebivolol | Rabbit Lung | - | High | |

| l-nebivolol | Rabbit Lung | - | 175-fold lower than d-nebivolol | |

| d-nebivolol | - | - | 100-fold greater than l-nebivolol |

Note: Ki values represent the inhibition constant and are a measure of binding affinity; a lower Ki value indicates a higher affinity. The β2/β1 selectivity ratio is calculated from the Ki values (Ki(β2)/Ki(β1)) and indicates the preference of the compound for the β1 receptor.

Relationship with the Endothelin A (ETA) Receptor

Current evidence indicates that nebivolol does not directly bind to the endothelin A (ETA) receptor. Studies have shown that blockade of endothelin receptors has minimal impact on the vasodilatory effects of nebivolol. Instead, nebivolol's interaction with the endothelin system is indirect and is primarily a consequence of its ability to stimulate nitric oxide (NO) production.

The proposed mechanism involves the l-enantiomer of nebivolol, which is thought to act as an agonist at β3-adrenergic receptors in endothelial cells. This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), increasing the production of NO. Nitric oxide is a potent vasodilator and also plays a role in regulating the production and action of endothelin-1 (ET-1), a potent vasoconstrictor. By increasing NO bioavailability, nebivolol can functionally antagonize the vasoconstrictive effects of ET-1.

Experimental Protocols

The binding affinity data presented in this guide were primarily generated using radioligand displacement assays. The following is a generalized protocol representative of the methodologies cited.

Radioligand Displacement Assay for β-Adrenergic Receptor Binding

This protocol outlines the key steps for determining the binding affinity of a test compound (e.g., nebivolol) for β1 and β2-adrenergic receptors in a membrane preparation.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from β-adrenergic receptors.

Materials:

-

Membrane Preparation: Isolated cell membranes from tissues or cell lines expressing the target receptors (e.g., human myocardium, rabbit lung, CHO or COS-7 cells transfected with human β1 and β2 receptors).

-

Radioligand: A non-selective or selective β-adrenergic receptor radioligand (e.g., [125I]Iodocyanopindolol ([125I]CYP), [3H]CGP-12177).

-

Test Compound: Nebivolol (racemate or individual enantiomers) at various concentrations.

-

Selective Antagonists: A β1-selective antagonist (e.g., CGP 20712A) and a β2-selective antagonist (e.g., ICI 118,551) to differentiate between receptor subtypes.

-

Assay Buffer: Appropriate buffer system for maintaining pH and ionic strength (e.g., Tris-HCl).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Workflow:

Caption: Workflow for a radioligand displacement assay.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (nebivolol).

-

Total Binding: Incubate membranes with only the radioligand.

-

Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate all receptors.

-

Competition Binding: Incubate with the radioligand and a range of concentrations of nebivolol.

-

To determine subtype selectivity, parallel experiments are run in the presence of a fixed concentration of a selective antagonist for the other subtype (e.g., use ICI 118,551 to block β2 receptors and measure binding to β1 receptors).

-

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Signaling Pathways

Nebivolol's Dual Signaling Pathway

Nebivolol's therapeutic effects are a result of two distinct signaling pathways initiated by its two enantiomers. The d-enantiomer is a potent antagonist of the β1-adrenergic receptor, while the l-enantiomer is an agonist of the β3-adrenergic receptor, leading to nitric oxide production.

Caption: Dual signaling pathways of nebivolol's enantiomers.

Endothelin A (ETA) Receptor Signaling Pathway

The ETA receptor is a G-protein coupled receptor that, upon activation by endothelin-1, primarily couples to Gq/11. This initiates a signaling cascade leading to vasoconstriction and cell proliferation.

References

- 1. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Nebentan Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Nebentan potassium, a potent and selective endothelin ETA receptor antagonist. The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical profile of this compound.

Introduction

Nebentan potassium (formerly YM598) is a non-peptide, orally active antagonist of the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure.[3][4] By selectively blocking the ETA receptor, Nebentan potassium inhibits the downstream signaling pathways activated by ET-1 that lead to vasoconstriction and cellular proliferation.[5] This guide details the in vitro studies that elucidate the binding affinity, functional antagonism, and cellular effects of Nebentan potassium.

Mechanism of Action

Nebentan potassium exerts its pharmacological effects through competitive antagonism of the ETA receptor. It selectively binds to the ETA receptor, preventing the binding of the endogenous ligand ET-1. This blockade inhibits ET-1-induced physiological responses, such as vasoconstriction and smooth muscle cell proliferation.

Quantitative Pharmacological Data

The in vitro potency and selectivity of Nebentan potassium have been determined through various binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of Nebentan Potassium

| Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Human Endothelin ETA | [¹²⁵I] Endothelin-1 | Cloned human receptors | 0.697 | |

| Human Endothelin ETB | [¹²⁵I] Endothelin-1 | Cloned human receptors | 569 | |

| Rat Endothelin ETB | [¹²⁵I] Endothelin-1 | Cloned rat receptors | 155 |

Table 2: Functional Antagonist Activity of Nebentan Potassium

| Assay | Cell Line | Stimulus | IC₅₀ (nM) | Reference |

| Intracellular Ca²⁺ Mobilization | CHO cells (expressing human ETA) | 10 nM Endothelin-1 | 26.2 | |

| Intracellular Ca²⁺ Mobilization | A10 cells (rat aortic smooth muscle) | 10 nM Endothelin-1 | 26.7 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Nebentan potassium for endothelin receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.

-

Incubation: A fixed concentration of [¹²⁵I] Endothelin-1 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Nebentan potassium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

-

Data Analysis: The concentration of Nebentan potassium that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of Nebentan potassium by measuring its ability to inhibit ET-1-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor, or A10 rat aortic smooth muscle cells, are cultured to confluence in appropriate media.

-

Dye Loading: Cells are loaded with the ratiometric fluorescent calcium indicator Fura-2 AM.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of Nebentan potassium.

-

Stimulation: Endothelin-1 (10 nM) is added to the cells to stimulate an increase in intracellular calcium.

-

Measurement: The fluorescence emission at 510 nm is measured following excitation at 340 nm and 380 nm. The ratio of fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

-

Data Analysis: The concentration of Nebentan potassium that produces 50% inhibition of the ET-1-induced calcium response (IC₅₀) is determined by analyzing the concentration-response curve.

In Vitro Vasoconstriction Assay

Objective: To evaluate the ability of Nebentan potassium to inhibit ET-1-induced contraction of isolated blood vessels.

Methodology:

-

Tissue Preparation: Arterial rings (e.g., from rabbit bladder base, urethra, or prostate) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Compound Incubation: Tissues are pre-incubated with Nebentan potassium at various concentrations (e.g., 10⁻⁷ to 10⁻⁵ M).

-

Contraction Induction: A cumulative concentration-response curve to Endothelin-1 is generated to induce vasoconstriction.

-

Tension Measurement: The isometric tension of the arterial rings is continuously recorded.

-

Data Analysis: The antagonist effect of Nebentan potassium is quantified by the rightward shift of the ET-1 concentration-response curve.

Visualizations

Caption: Endothelin-1 signaling pathway and the antagonistic action of Nebentan potassium.

Caption: Experimental workflow for in vitro characterization of Nebentan potassium.

References

- 1. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. Functional characterization and expression of endothelin receptors in rat carotid artery: involvement of nitric oxide, a vasodilator prostanoid and the opening of K+ channels in ETB-induced relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

Early-Stage Research on Nebentan Potassium's Biological Activity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nebentan potassium, also known as YM598, is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. Early-stage research has demonstrated its significant biological activity in various preclinical models, suggesting its potential therapeutic utility in conditions characterized by elevated endothelin-1 (ET-1) levels, such as certain cancers and cardiovascular disorders. This technical guide provides a comprehensive overview of the foundational preclinical research on Nebentan potassium, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological effects. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for ET-1-induced vasoconstriction and cell proliferation. In various pathological states, including several forms of cancer and pulmonary hypertension, the endothelin system is upregulated, contributing to disease progression. Consequently, the development of ETA receptor antagonists has been a significant focus of drug discovery efforts.

Nebentan potassium (YM598) emerged from these efforts as a highly selective and orally active ETA receptor antagonist. This document synthesizes the early-stage research that has defined the fundamental biological activity of this compound.

Mechanism of Action: Endothelin A Receptor Antagonism

Nebentan potassium exerts its biological effects by competitively inhibiting the binding of endothelin-1 to the ETA receptor. This blockade prevents the activation of downstream signaling cascades that lead to vasoconstriction, cell proliferation, and other pathophysiological processes.

Endothelin A Receptor Signaling Pathway

The binding of ET-1 to the ETA receptor initiates a cascade of intracellular events. The diagram below illustrates the key components of this signaling pathway and the point of intervention for Nebentan potassium.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of Nebentan potassium.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Compound | Receptor Source | Ki (nM) for ETA | Ki (nM) for ETB | Selectivity Ratio (ETB Ki / ETA Ki) |

| Nebentan potassium (YM598) | Human Coronary Artery Smooth Muscle Cells (ETA) / Human Melanoma Cell Line SK-Mel-28 (ETB) | 0.772[1] | 143[1] | 222[1] |

| Atrasentan | Human Coronary Artery Smooth Muscle Cells (ETA) / Human Melanoma Cell Line SK-Mel-28 (ETB) | 0.0551[1] | 4.80[1] | 136 |

| Bosentan | Human Coronary Artery Smooth Muscle Cells (ETA) / Human Melanoma Cell Line SK-Mel-28 (ETB) | 4.75 | 40.9 | 13.0 |

Table 2: In Vitro Functional Antagonism

| Assay | Cell Line | Agonist | Nebentan potassium (YM598) IC50 (nM) |

| Intracellular Ca2+ Mobilization | CHO cells expressing human ETA receptors | Endothelin-1 | 26.2 |

| Intracellular Ca2+ Mobilization | A10 cells (rat thoracic aorta smooth muscle) | Endothelin-1 | 26.7 |

Table 3: In Vivo Efficacy in Preclinical Models

| Model | Animal | Endpoint | Nebentan potassium (YM598) Dose | Result |

| Endothelin-1-induced Pressor Response | Pithed Rats | Inhibition of big endothelin-1 (1 nmol/kg) induced pressor response | Intravenous and Oral Administration | Dose-dependent inhibition |

| Prostate Cancer-Induced Pain | Severe Combined Immunodeficiency Mice | Inhibition of ET-1-induced potentiation of nociception | 0.3-3 mg/kg (oral) | Significant inhibition |

| Lower Urinary Tract Contraction | Anesthetized Male Dogs | Inhibition of ET-1-induced urethral pressure elevation | 0.1-3 mg/kg (i.v.) | Dose-dependent inhibition |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Receptor Binding Assay

This protocol describes the method used to determine the binding affinity (Ki) of Nebentan potassium for the ETA and ETB receptors.

Protocol Details:

-

Membrane Preparation: Human coronary artery smooth muscle cells and SK-Mel-28 human melanoma cells are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellets are washed and resuspended in an appropriate assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of [¹²⁵I]-labeled endothelin-1, and varying concentrations of Nebentan potassium or other competing ligands.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with an ice-cold wash buffer to minimize non-specific binding.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Prostate Cancer-Induced Pain Model

This protocol outlines the methodology used to evaluate the analgesic effects of Nebentan potassium in a mouse model of prostate cancer pain.

Protocol Details:

-

Animal Model: Male severe combined immunodeficiency (SCID) mice are used for this study.

-

Tumor Induction: A suspension of the human prostate cancer cell line PPC-1 is injected into the plantar surface of the mouse hind paw.

-

Drug Administration: After a period to allow for tumor establishment, mice are treated with a single oral dose of Nebentan potassium (0.3-3 mg/kg) or vehicle.

-

Nociceptive Challenge: Following drug administration, endothelin-1 (10 pmol/paw) is injected into the same paw to potentiate the pain response.

-

Pain Assessment: Nociceptive behaviors, such as the duration of licking and the number of flinches of the injected paw, are observed and quantified for a defined period after the ET-1 injection.

-

Data Analysis: The pain scores are compared between the vehicle-treated and Nebentan potassium-treated groups to determine the analgesic efficacy of the compound.

Intracellular Calcium Mobilization Assay

This protocol details the method for measuring the inhibitory effect of Nebentan potassium on endothelin-1-induced intracellular calcium mobilization in cultured cells.

Protocol Details:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a physiological buffer.

-

Compound Incubation: The cells are then incubated with varying concentrations of Nebentan potassium or vehicle for a specified period.

-

Calcium Measurement: The 96-well plate is placed in a fluorescence plate reader. Endothelin-1 is added to the wells to stimulate an increase in intracellular calcium. The fluorescence intensity is measured over time to capture the calcium transient.

-

Data Analysis: The peak fluorescence intensity is used to determine the extent of calcium mobilization. The data are analyzed to calculate the IC₅₀ of Nebentan potassium for the inhibition of the endothelin-1-induced calcium response.

Summary and Future Directions

The early-stage research on Nebentan potassium (YM598) has firmly established its identity as a potent and highly selective ETA receptor antagonist. The quantitative data from in vitro binding and functional assays, along with the in vivo efficacy in models of pain and smooth muscle contraction, provide a strong foundation for its pharmacological profile. The detailed experimental protocols provided herein offer a clear roadmap of the methodologies employed in these foundational studies.

While the development of Nebentan potassium was discontinued, the data from these early-stage investigations remain valuable for the scientific community. They contribute to the broader understanding of the role of the endothelin system in health and disease and can inform the development of future ETA receptor antagonists with potentially improved therapeutic profiles. Further research could explore the utility of Nebentan potassium as a tool compound to investigate the nuanced roles of ETA receptor signaling in various physiological and pathological processes.

References

The Role of Endothelin Receptor Antagonists in Modulating Endothelin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endothelin (ET) signaling pathways and the pivotal role of endothelin receptor antagonists (ERAs) in their modulation. The endothelin system is a critical regulator of vascular tone and cell proliferation, and its dysregulation is implicated in various cardiovascular and pulmonary diseases. This document details the mechanism of action of ERAs, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling cascades.

The Endothelin Signaling Pathway

The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors, the endothelin A receptor (ETA) and the endothelin B receptor (ETB).

-

ET-1: The most potent vasoconstrictor, is primarily synthesized by vascular endothelial cells. Its production is stimulated by factors such as angiotensin II, vasopressin, and hypoxia.

-

ETA Receptors: Predominantly located on vascular smooth muscle cells. Their activation by ET-1 leads to potent and sustained vasoconstriction through the Gq/11 protein pathway, which stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.

-

ETB Receptors: Found on both endothelial cells and smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation. On smooth muscle cells, they can also contribute to vasoconstriction. ETB receptors are also involved in the clearance of circulating ET-1.

Dysregulation of the ET system, particularly the overproduction of ET-1, can lead to sustained vasoconstriction, inflammation, and fibrosis, contributing to the pathophysiology of diseases like pulmonary arterial hypertension (PAH).

Mechanism of Action of Endothelin Receptor Antagonists

ERAs are a class of drugs that competitively block the binding of endothelin peptides to their receptors, thereby inhibiting their downstream effects.[1][2] There are two main types of ERAs:

-

Dual ERAs: These agents, such as bosentan and macitentan, block both ETA and ETB receptors.[3][4]

-

Selective ERAs: These agents, such as ambrisentan, have a higher affinity for and predominantly block ETA receptors.[1]

By blocking ETA receptors on smooth muscle cells, ERAs prevent ET-1-mediated vasoconstriction and cellular proliferation. This leads to vasodilation, a decrease in pulmonary and systemic vascular resistance, and an improvement in blood flow. The clinical significance of blocking ETB receptors is more complex. While it may inhibit ETB-mediated vasoconstriction on smooth muscle cells, it can also interfere with the beneficial effects of endothelial ETB activation, such as NO-mediated vasodilation and ET-1 clearance.

The following diagram illustrates the primary mechanism of action of ERAs on the endothelin signaling pathway.

Caption: Mechanism of Endothelin Receptor Antagonists.

Quantitative Data

The efficacy of ERAs has been quantified in numerous clinical trials, primarily for the treatment of PAH. Key parameters include receptor binding affinities, in vitro inhibitory concentrations, and clinical endpoints such as the 6-minute walk distance (6MWD).

Table 1: Receptor Binding Affinity and In Vitro Inhibitory Potency of Select ERAs

| Compound | Receptor Type | IC50 (nM) | Receptor Binding Half-Life | Reference |

| Macitentan | ETA | 0.5 | ~17 minutes | |

| ETB | 26 | |||

| Aprocitentan (active metabolite of Macitentan) | ETA | 2.5 | ~48 hours (plasma half-life) | |

| Bosentan | ETA/ETB | - | ~70 seconds | |

| Ambrisentan | ETA | - | ~40 seconds |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Clinical Efficacy of ERAs in Pulmonary Arterial Hypertension

| Drug | Study | Baseline 6MWD (meters) | Change in 6MWD from Baseline (Drug vs. Placebo) | p-value | Reference |

| Bosentan | Pivotal Trials | ~336 | +46.19 m (Weighted Mean Difference) | <0.00001 | |

| +76 m | 0.021 | ||||

| Ambrisentan | ARIES-1 (5mg) | ~346 | +31 m | 0.008 | |

| ARIES-1 (10mg) | ~346 | +51 m | <0.001 | ||

| ARIES-2 (5mg) | ~347 | +59 m | <0.001 | ||

| Macitentan | SERAPHIN | ~360 | +22 m (placebo-corrected) | <0.001 |

Experimental Protocols

The investigation of ERAs and their interaction with the endothelin system involves a range of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or Kd) of an ERA for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.

-

Radioligand: A radiolabeled endothelin peptide, typically [125I]ET-1, is used as the ligand.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled ERA (the competitor).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the ERA that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

In Vitro Functional Assays (Calcium Mobilization)

Objective: To measure the functional antagonist activity of an ERA by assessing its ability to inhibit ET-1-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture: Cells expressing ETA or ETB receptors are cultured and seeded in microplates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

ERA Incubation: The cells are pre-incubated with varying concentrations of the ERA.

-

ET-1 Stimulation: The cells are then stimulated with a fixed concentration of ET-1.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The concentration-response curves are plotted, and the IC50 value, representing the concentration of the ERA that causes a 50% inhibition of the ET-1-induced calcium response, is determined.

In Vivo Models of Pulmonary Hypertension

Objective: To evaluate the efficacy of an ERA in a preclinical animal model of pulmonary hypertension.

Methodology:

-

Induction of PAH: Pulmonary hypertension is induced in rodents (e.g., rats or mice) through methods such as chronic hypoxia, monocrotaline injection, or a combination of SU5416 (a VEGF receptor inhibitor) and chronic hypoxia.

-

ERA Administration: The animals are treated with the ERA or a vehicle control, typically via oral gavage.

-

Hemodynamic Measurements: After a defined treatment period, the animals are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Right Ventricular Hypertrophy: The hearts are excised, and the right ventricle is dissected from the left ventricle and septum. The ratio of the right ventricular weight to the left ventricle plus septum weight (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.

-

Histological Analysis: Lung tissue is collected for histological analysis to assess pulmonary vascular remodeling.

Conclusion

Endothelin receptor antagonists represent a cornerstone in the management of diseases characterized by endothelin system overactivation, most notably pulmonary arterial hypertension. Their mechanism of action, centered on the blockade of ETA and, in some cases, ETB receptors, effectively counteracts the pathological vasoconstriction and cellular proliferation driven by ET-1. The choice between a dual or selective ERA may depend on the specific clinical context and patient profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel modulators of the endothelin signaling pathway.

References

Cellular Targets of Nebentan Potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebentan potassium, also known as YM598, is a potent and highly selective, orally active non-peptide antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and neoplastic diseases. By selectively blocking the ETA receptor, Nebentan potassium has been investigated for its therapeutic potential in conditions such as pulmonary hypertension, heart failure, and cancer. This technical guide provides a comprehensive overview of the cellular targets of Nebentan potassium, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Cellular Target: Endothelin A (ETA) Receptor

The primary cellular target of Nebentan potassium is the endothelin A (ETA) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, endothelin-1 (ET-1), to the ETA receptor on vascular smooth muscle cells and other cell types initiates a signaling cascade that leads to vasoconstriction, cell proliferation, hypertrophy, and extracellular matrix production. Nebentan potassium competitively inhibits the binding of ET-1 to the ETA receptor, thereby antagonizing its downstream physiological and pathological effects.

Quantitative Pharmacological Data

The affinity and inhibitory activity of Nebentan potassium have been quantified in various in vitro studies. The following tables summarize the key pharmacological parameters.

Table 1: Receptor Binding Affinity of Nebentan Potassium (YM598)

| Receptor | Species | Radioligand | Preparation | K_i (nM) | Reference |

| ETA | Human | [¹²⁵I]ET-1 | Cloned human ETA receptor | 0.697 | [1] |

| ETB | Human | [¹²⁵I]ET-1 | Cloned human ETB receptor | 569 | [1] |

| ETA | Rat | [¹²⁵I]ET-1 | - | 1.53 | [1] |

| ETB | Rat | [¹²⁵I]ET-1 | - | 155 | [1] |

Table 2: In Vitro Functional Activity of Nebentan Potassium (YM598)

| Assay | Cell Line | Agonist | Endpoint | IC₅₀ (nM) | Reference |

| Intracellular Calcium Mobilization | CHO (expressing human ETA) | 10 nM ET-1 | Increase in [Ca²⁺]i | 26.2 | [1] |

| Intracellular Calcium Mobilization | A10 (rat vascular smooth muscle) | 10 nM ET-1 | Increase in [Ca²⁺]i | 26.7 |

Signaling Pathways Modulated by Nebentan Potassium

By blocking the ETA receptor, Nebentan potassium inhibits the downstream signaling pathways activated by endothelin-1. The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction and cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular targets and pharmacological activity of Nebentan potassium.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Nebentan potassium for the ETA and ETB receptors.

Objective: To quantify the competitive inhibition of a radiolabeled endothelin analog binding to its receptors by Nebentan potassium.

Materials:

-

Membrane preparations from cells expressing cloned human or rat ETA and ETB receptors.

-

Radioligand: [¹²⁵I]Endothelin-1.

-

Nebentan potassium (YM598) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Non-specific binding control: A high concentration of unlabeled endothelin-1.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration manifold and vacuum pump.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [¹²⁵I]ET-1 (at a concentration near its Kd), and varying concentrations of Nebentan potassium or the non-specific binding control. The total assay volume is typically 250 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Nebentan potassium concentration. Determine the IC₅₀ value (the concentration of Nebentan potassium that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Nebentan potassium to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by endothelin-1.

Objective: To determine the IC₅₀ of Nebentan potassium for the inhibition of ET-1-induced calcium signaling.

Materials:

-

Cells expressing the ETA receptor (e.g., CHO cells stably expressing the human ETA receptor, or A10 rat vascular smooth muscle cells).

-

Fura-2 AM (a ratiometric fluorescent calcium indicator).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Endothelin-1.

-

Nebentan potassium (YM598) at various concentrations.

-

A fluorescence plate reader or microscope capable of ratiometric fluorescence measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

Procedure:

-

Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency.

-

Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. The Fura-2 AM will be taken up by the cells and cleaved by intracellular esterases to its active, calcium-sensitive form, Fura-2.

-

Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

-

Pre-incubation: Pre-incubate the cells with various concentrations of Nebentan potassium for a defined period (e.g., 15-30 minutes).

-

Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (F340/F380). Add endothelin-1 to stimulate the cells and continuously record the change in the fluorescence ratio over time.

-